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Compound of Interest

Compound Name: 2,4-Dichloro-5,8-difluoroquinoline

CAS No.: 1367807-93-9

Cat. No.: B2927515

Get Quote

2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in

the rational design of third- and fourth-generation fluoroquinolone antibiotics and novel

antitumor agents. Its structural value lies in the 5,8-difluoro substitution pattern, a motif known

to modulate lipophilicity and metabolic stability while reducing the phototoxic side effects often

associated with 8-fluoro-only quinolones (e.g., sparfloxacin analogs).

The presence of chlorine atoms at the C2 and C4 positions creates a "bifunctional electrophilic

platform," allowing for sequential, regioselective nucleophilic aromatic substitutions (

). This makes the compound an essential building block for generating library diversity in
medicinal chemistry.
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Property Specification

CAS Number 1367807-93-9

IUPAC Name 2,4-Dichloro-5,8-difluoroquinoline

Molecular Formula

Molecular Weight 234.03 g/mol

Physical State Off-white to pale yellow crystalline solid

Solubility
Soluble in DCM, Chloroform, DMSO; sparingly

soluble in water

Key Precursor 2,5-Difluoroaniline (CAS 367-30-6)

Primary Hazard Irritant (Skin/Eye), Acute toxicity (Oral)

Part 2: Synthetic Architecture (The Self-Validating
Protocol)
To ensure reproducibility and high yield, the synthesis of 2,4-dichloro-5,8-difluoroquinoline
should follow a convergent cyclization-chlorination strategy. This protocol minimizes byproduct

formation (such as the 4-chloro-2-hydroxy isomer) by utilizing excess phosphoryl chloride (

) as both solvent and reagent.

Step-by-Step Methodology
Phase 1: Construction of the Quinolinedione Core

Starting Material: Begin with 2,5-Difluoroaniline.

Condensation: React with diethyl malonate in a high-boiling solvent (e.g., diphenyl ether) at

250°C (Gould-Jacobs reaction type) or use a cyclization agent like polyphosphoric acid

(PPA) if starting from the malonanilide intermediate.

Checkpoint 1 (Validation): Monitor the formation of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one

(also known as the 2,4-dihydroxy tautomer). The reaction is complete when the aniline

starting material (
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in Hexane/EtOAc) disappears.

Phase 2: Deoxychlorination (The Critical Step)

Reagent Setup: Suspend the dry 5,8-difluoro-2,4-dihydroxyquinoline intermediate (1.0 eq) in

neat

(10.0 eq).

Catalysis: Add a catalytic amount of

-dimethylaniline or

to accelerate the reaction.

Reflux: Heat to reflux (105–110°C) for 4–6 hours.

Mechanism:[1] The carbonyl oxygens are phosphorylated, creating good leaving groups

that are displaced by chloride ions.

Checkpoint 2 (Validation): Reaction completion is indicated by the dissolution of the solid

starting material and a change in solution color (usually darkening). TLC (10%

EtOAc/Hexane) should show a single non-polar spot (

).

Quenching (Safety Critical): Cool the mixture to room temperature. Pour slowly onto crushed

ice with vigorous stirring. Warning: This step is highly exothermic due to

hydrolysis. Maintain temperature

°C to prevent hydrolysis of the product back to the quinolone.

Isolation: Extract with Dichloromethane (DCM).[2] Wash organic layer with Sat.

(to remove acid) and Brine.[3] Dry over

.[3]

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent:

Hexane/DCM).
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Visualizing the Synthetic Pathway

Validation Checkpoints
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Figure 1: Convergent synthesis workflow for CAS 1367807-93-9 highlighting critical process

validation checkpoints.

Part 3: Reactivity Profile & Functionalization
The 2,4-dichloro-5,8-difluoroquinoline scaffold exhibits regioselective reactivity governed by

the electronic influence of the ring nitrogen and the fluorine substituents.

C4-Position (Primary Reactive Site):

The C4 chlorine is significantly more reactive toward nucleophilic aromatic substitution (

) than the C2 chlorine.

Reasoning: The transition state for attack at C4 is stabilized by the ability of the quinoline

nitrogen to accept the negative charge (para-like resonance).

Application: Introduction of amine side chains (e.g., piperazine, pyrrolidine) typically

occurs here first.

C2-Position (Secondary Reactive Site):
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Requires harsher conditions (higher temperature or stronger nucleophiles) to displace.

Application: Often used for cyclization to form tricyclic systems or left as a chloride for later

reduction.

5,8-Difluoro Moiety:

These fluorines are generally stable under standard

conditions used for displacing chlorines. However, they strongly withdraw electrons,
making the entire ring system electron-deficient and highly reactive toward nucleophiles.

Regioselectivity Logic Map

Path A: C4 Substitution (Kinetic Product)

Path B: C2 Substitution (Thermodynamic/Forced)
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Click to download full resolution via product page

Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution followed

by C2 functionalization.

Part 4: Applications in Medicinal Chemistry
This scaffold is a bioisosteric tool used to optimize Structure-Activity Relationships (SAR):

Antibacterial Potency: The 5,8-difluoro pattern is often investigated to overcome resistance in

S. aureus and M. tuberculosis. The C8-fluorine improves cell penetration, while the C5-

fluorine can enhance binding affinity to DNA gyrase.

Phototoxicity Mitigation: While 8-fluoroquinolones (like Sparfloxacin) carry phototoxicity risks,

the addition of the 5-fluoro substituent (or 5-amino via displacement) can modulate the

HOMO-LUMO gap, potentially reducing the generation of reactive oxygen species under UV

light.

Antitumor Agents: Derivatives where the C4-chlorine is replaced by bulky anilines have

shown promise as tyrosine kinase inhibitors (TKIs), leveraging the planar quinoline core to

intercalate DNA or block ATP binding pockets.

Part 5: Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of

C-Cl bonds is slow but possible).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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